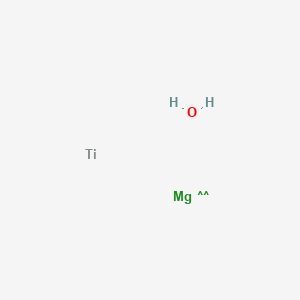
CID 156593883
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium titanate, denoted by its chemical formula MgTiO₃, is a fascinating compound that belongs to the family of alkaline earth titanates. This compound is known for its unique properties and applications, particularly in the ceramic and electronics industries. Magnesium titanate exhibits a perovskite structure, which is a special type of crystal structure known for its interesting properties such as superconductivity, magnetoresistance, and ion conductivity .
Preparation Methods
Magnesium titanate can be synthesized through several methods, each with its own reaction conditions and industrial applications:
Conventional Solid-State Reaction: This is the most common method for synthesizing magnesium titanate.
Chemical Co-Precipitation: In this method, a precipitating agent is added to a solution containing magnesium and titanium ions.
Sol-Gel Method: This technique involves dissolving precursors in a solvent to form a sol.
Chemical Reactions Analysis
Magnesium titanate undergoes various chemical reactions, including:
Oxidation and Reduction: Magnesium titanate can participate in oxidation and reduction reactions, although specific details on these reactions are less commonly documented.
Substitution Reactions: Magnesium titanate can undergo substitution reactions where one or more of its ions are replaced by other ions.
Common Reagents and Conditions: The reactions typically involve high temperatures and specific reagents such as magnesium oxide, titanium dioxide, and various dopants.
Scientific Research Applications
Magnesium titanate has a wide range of applications in scientific research and industry:
Environmental Remediation: Recent research has explored the use of magnesium titanate in the photocatalytic degradation of organic pollutants, making it a promising material for environmental applications.
Antibacterial Applications: Magnesium titanate nanoparticles have shown potential in antibacterial research, particularly in controlling environmental pollution.
Mechanism of Action
The mechanism by which magnesium titanate exerts its effects is largely related to its unique crystal structure and dielectric properties. The perovskite structure allows for high ion conductivity and dielectric constants, making it effective in electronic applications. In environmental applications, the photocatalytic properties of magnesium titanate enable it to degrade organic pollutants by generating reactive oxygen species under light irradiation .
Comparison with Similar Compounds
Magnesium titanate can be compared to other titanates such as calcium titanate (CaTiO₃), barium titanate (BaTiO₃), and strontium titanate (SrTiO₃):
Calcium Titanate (CaTiO₃): Known for its high dielectric constant and use in capacitors and sensors.
Barium Titanate (BaTiO₃): Widely used in capacitors, thermistors, and piezoelectric devices due to its excellent dielectric and ferroelectric properties.
Strontium Titanate (SrTiO₃): Used in superconductors and as a substrate for growing other complex oxides.
Magnesium titanate stands out due to its unique combination of high dielectric constant, low losses, and potential for environmental applications, making it a versatile and valuable compound in various fields .
Properties
Molecular Formula |
H2MgOTi |
|---|---|
Molecular Weight |
90.19 g/mol |
InChI |
InChI=1S/Mg.H2O.Ti/h;1H2; |
InChI Key |
KNNVNSJXYFNZSY-UHFFFAOYSA-N |
Canonical SMILES |
O.[Mg].[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















